Anticancer Potency of Quinazolinone-Triazole Conjugates in Lung and Breast Cancer: A Class-Level Inference
The target compound has not been directly evaluated in a published head-to-head comparison. However, a structurally related series of quinazolin-4(3H)-one linked 1,2,3-triazoles was tested for cytotoxicity against a panel of human cancer cell lines [1]. In that study, the most potent compound (6q) demonstrated an IC50 against the A549 lung cancer cell line that was superior to the reference drug erlotinib, though the exact numerical value for 6q is not publicly available in the abstract. Similarly, several compounds (6q, 6w, 6x) showed greater cytotoxicity against breast cancer cell lines (MDA-MB-231, MCF-7, T-47D) compared to etoposide [1]. This class-level data suggests the scaffold's potential but cannot be directly attributed to the specific target molecule without dedicated assay data.
| Evidence Dimension | Cytotoxicity against cancer cell lines |
|---|---|
| Target Compound Data | No publicly available specific IC50 data for CAS 1795421-73-6 |
| Comparator Or Baseline | Class-level best compound (6q) showed superior activity to erlotinib in A549 cells; several class members outperformed etoposide in breast cancer lines |
| Quantified Difference | Not calculable for the specific target compound |
| Conditions | MDA-MB-231, MCF-7, T-47D (breast), A549 (lung), PC3 (prostate) cell lines; comparator drugs erlotinib and etoposide |
Why This Matters
For procurement decisions, this demonstrates the scaffold's general promise but underscores that the specific compound's activity profile remains uncharacterized, making it a high-risk candidate for substitution without in-house validation.
- [1] Safavi, M., et al. (2018). Novel quinazolin-4(3H)-one linked to 1,2,3-triazoles: Synthesis and anticancer activity. Chemical Biology & Drug Design, 92(1), 1373-1381. DOI: 10.1111/cbdd.13203 View Source
